ethyl 2-{3-cyclohexyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate
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Overview
Description
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines are a class of heterocyclic compounds that have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . They are considered important in drug design, discovery, and development .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and its derivatives involves various synthetic approaches . For instance, one-pot multicomponent synthesis has been reported .Molecular Structure Analysis
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines have a core structure made by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . They can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .Scientific Research Applications
Synthesis and Biological Activities
Insecticidal Assessment : Compounds incorporating the thiadiazole moiety were synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research highlights the potential of these compounds in agricultural pest control Fadda et al., 2017.
Antimicrobial and Antiviral Activities : Novel heterocyclic derivatives of ethyl 2-(2-pyridylacetate) were synthesized and tested for their in vitro antimicrobial properties against various microorganisms, including Gram-positive cocci, Gram-negative rods, and Candida albicans. Additionally, these compounds were evaluated for their antiviral activity against HIV-1, showcasing their potential in medicinal chemistry Szulczyk et al., 2017.
Fungicidal Activity : The synthesis of 6-hetaryl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and 7-hetaryl[1,3,4]thiadiazolo[2,3-c][1,2,4]triazines, followed by preliminary tests revealing fungicidal activity of the pyrazolyl-substituted derivatives, indicates the application of these compounds in combating fungal infections El-Telbani et al., 2007.
Antimicrobials Synthesis : The synthesis and characterization of 4,6-disubstituted 1,2,4-triazolo-1,3,4-thiadiazole derivatives were undertaken, with some compounds exhibiting significant antimicrobial efficacy in vitro. This underscores their potential application in developing new antimicrobial agents Swamy et al., 2006.
Cytotoxic Agents : Novel compounds featuring 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole structures were designed and synthesized as cytotoxic agents. Their structures were determined using various spectroscopic techniques, and they were evaluated for cytotoxicity, showing potential as cancer therapeutic agents Gündoğdu et al., 2017.
Mechanism of Action
While the specific mechanism of action for “ethyl 2-{3-cyclohexyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate” is not available, compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have shown various biological activities. For instance, some compounds have shown to induce G2/M cell cycle arrest and apoptosis in certain cell lines .
Future Directions
properties
IUPAC Name |
ethyl 2-(3-cyclohexyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-2-20-12(19)8-11-9-21-14-16-15-13(18(14)17-11)10-6-4-3-5-7-10/h10H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDFNAAQHNGPSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN2C(=NN=C2SC1)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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